Lipophilicity Comparison vs. Unsubstituted Core
The target compound exhibits a calculated LogP of 3.31 . The core heterocycle 2-chloro-7-fluoroquinazoline (CAS 956101-10-3), lacking the 4-acetate substituent, has a reported LogP of 2.42 [1]. The addition of the lipophilic tert-butyl acetate group at the 4-position therefore increases the calculated LogP by approximately 0.89 units compared to the core. This difference is significant for medicinal chemistry campaigns where lipophilic ligand efficiency (LLE or LipE) is a key optimization parameter.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.31 (calculated) |
| Comparator Or Baseline | 2-Chloro-7-fluoroquinazoline (CAS 956101-10-3): LogP = 2.42 |
| Quantified Difference | ΔLogP ≈ +0.89 (target more lipophilic than core; contribution of 4-tert-butyl acetate substituent) |
| Conditions | In silico calculation; reported values from supplier specification sheets (Leyan for target; Molbase/Chemsrc for comparator) |
Why This Matters
Higher lipophilicity affects membrane permeability and solubility profiles, directly influencing the suitability of this building block for generating analogs within optimal drug-like property space.
- [1] Molbase. 2-Chloro-7-fluoroquinazoline, CAS 956101-10-3, LogP 2.4223. https://qiye.molbase.cn/d17574/759445. View Source
